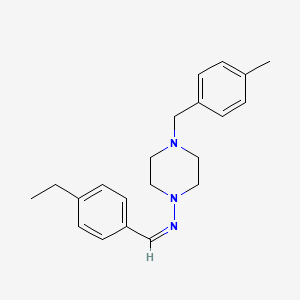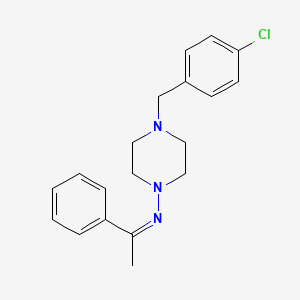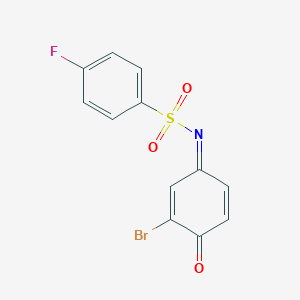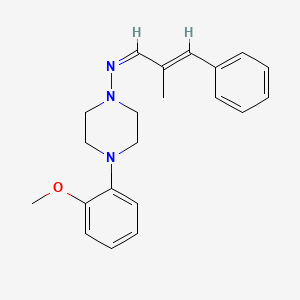
N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is also known as FMPPI, and it has been synthesized using different methods.
科学的研究の応用
FMPPI has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience research. This compound has been found to exhibit potent binding affinity for different receptors, including dopamine, serotonin, and adrenergic receptors. FMPPI has also been used as a lead compound for the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of FMPPI involves its binding to different receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This binding results in the modulation of neurotransmitter release, which affects various physiological and biochemical processes in the brain. FMPPI has been found to exhibit both agonist and antagonist effects on different receptors, depending on the specific receptor subtype and the dose used.
Biochemical and Physiological Effects:
FMPPI has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. This compound has also been found to affect various physiological processes, including locomotor activity, cognition, and mood.
実験室実験の利点と制限
FMPPI has several advantages for lab experiments, including its high potency and selectivity for different receptors, its ease of synthesis, and its stability under different conditions. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on FMPPI, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in different disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of FMPPI and its derivatives could also be an area of future research.
Conclusion:
In conclusion, FMPPI is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit potent binding affinity for different receptors. FMPPI has been used in various scientific research applications and has been found to affect various physiological and biochemical processes in the brain. While FMPPI has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
合成法
FMPPI can be synthesized using different methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 4-fluorobenzaldehyde, 4-methylphenylpiperazine, and ammonium acetate in the presence of acetic acid and ethanol. The two-step synthesis method involves the reaction of 4-fluorobenzaldehyde with 4-methylphenylpiperazine to form N-(4-fluorobenzylidene)-4-methylphenylpiperazine, which is then reacted with ammonia to form FMPPI.
特性
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3/c1-15-2-8-18(9-3-15)21-10-12-22(13-11-21)20-14-16-4-6-17(19)7-5-16/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRLXBUHIPELRI-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)



![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)
